molecular formula C9H10ClN3O B6240201 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine CAS No. 1182931-73-2

3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine

Cat. No.: B6240201
CAS No.: 1182931-73-2
M. Wt: 211.6
InChI Key:
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Description

3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a pyrrolidine-1-carbonyl group at the 6-position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with pyrrolidine-1-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyridazine ring .

Mechanism of Action

The mechanism of action of 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-(morpholine-1-carbonyl)pyridazine
  • 3-chloro-6-(piperidine-1-carbonyl)pyridazine
  • 3-chloro-6-(azetidine-1-carbonyl)pyridazine

Uniqueness

3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its pyrrolidine-1-carbonyl group contributes to its unique binding interactions and pharmacological profile .

Properties

CAS No.

1182931-73-2

Molecular Formula

C9H10ClN3O

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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